molecular formula C11H19NO2 B078674 2-Ethylhexyl cyanoacetate CAS No. 13361-34-7

2-Ethylhexyl cyanoacetate

Cat. No.: B078674
CAS No.: 13361-34-7
M. Wt: 197.27 g/mol
InChI Key: ZNYBQVBNSXLZNI-UHFFFAOYSA-N
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Description

2-Ethylhexyl cyanoacetate is an organic compound with the molecular formula C11H19NO2. It is a clear, colorless liquid known for its use as an intermediate in various chemical reactions. The compound is characterized by its pleasant odor and is utilized in multiple industrial applications, including the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of the compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl cyanoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Employed in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl cyanoacetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions, making it suitable for specific applications where other cyanoacetates may not be as effective .

Properties

IUPAC Name

2-ethylhexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBQVBNSXLZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044378
Record name 2-Ethylhexyl cyanoacetate
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Molecular Weight

197.27 g/mol
Source PubChem
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Physical Description

Liquid
Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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CAS No.

13361-34-7
Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl cyanoacetate
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Record name 2-ethylhexyl cyanoacetate
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Record name 2-ETHYLHEXYL CYANOACETATE
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Synthesis routes and methods

Procedure details

To a 1000 ml four neck flask fitted with mechanical agitator, thermometer, Dean and Stark apparatus and water condenser, add 237.5 g (2.23 mol on pure substance) 80 wt.-% cyanoacetic acid in water, 440 g (3.38 mol) 2-ethylhexanol and 1.2 g (6.3 mmol) p-toluenesulfonic acid monohydrate. Afterwards, the mixture is heated to reflux (110° C.) under atmospheric pressure for 1 hour and the water (both initial and formed) is azeotropically distilled out using a Dean and Stark apparatus returning the upper organic layer to the reactor. After 1 hour and at a temperature of 130° C. gradually a vacuum of 400 mbar is applied using a water respirator. The azeotropic distillation is maintained for further 6 hours while gradually increasing the vacuum from 400 mbar to 30 mbar in order to maintain a temperature of 130° C. until no further water is removed. After releasing the vacuum the reaction mixture is cooled to 90° C. After the addition of about 100 ml water (pre heated to 90° C.), the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases. The upper organic layer is transferred to a 1000 ml four neck flask fitted with mechanical agitator, thermometer, packed column (ID=30 mm, H=1200 mm, packing metal raschid rings D=7 mm), water condenser and distillate flasks. Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar. When complete increase the vacuum to 1.5 mbar and distilled out 2-ethylhexyl cyanoacetate at 130-140° C. 2-Ethylhexyl cyanoacetate is obtained as a colourless liquid. The reaction yield is 92% (based on cyanoacetic acid).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-ethylhexyl cyanoacetate in organic solar cells?

A1: this compound often acts as an acceptor group in small molecule and polymer donors used in organic solar cells [, , , , ]. It contributes to the molecule's electron-accepting properties, influencing charge separation and transport within the solar cell's active layer.

Q2: How does the structure of this compound impact the performance of organic solar cells?

A2: The choice of end-groups in donor molecules significantly affects the morphology and performance of organic solar cells [, ]. For instance, researchers compared the impact of using this compound versus N-(2-ethylhexyl)cyanoacetamide as acceptor termini in small molecule donors [, ]. They observed that the this compound-based molecule (SAM-72) exhibited better solubility and led to devices with higher power conversion efficiencies and fill factors compared to the N-(2-ethylhexyl)cyanoacetamide-based counterpart (SAM-80).

Q3: Can the performance of organic solar cells be further improved by modifying the structure of donor molecules containing this compound?

A3: Yes, asymmetric substitution of end-groups has shown potential in enhancing device performance []. In a study where this compound was combined with other acceptor groups like 2-ethylhexyl rhodanine and 1H-indene-1,3(2H)-dione, the asymmetric donor molecule (SM-CA-Reh) demonstrated superior efficiency (16.34%) compared to its symmetric counterparts []. This improvement was attributed to a combination of favorable factors like high fill factor, efficient exciton extraction, and improved charge transport, highlighting the significance of molecular design in optimizing solar cell performance.

Q4: What are the solubility characteristics of small molecules containing this compound, and how do they affect device fabrication?

A4: Solubility in organic solvents is crucial for solution-processing techniques used in organic solar cell fabrication [, ]. Studies comparing small molecules with different acceptor side chains, specifically this compound (SAM-72) versus N-(2-ethylhexyl)cyanoacetamide (SAM-80), revealed significant differences in solubility [, ]. SAM-72 exhibited better solubility in a wider range of solvents, allowing for more versatile and reproducible device fabrication compared to the more limited solubility of SAM-80.

Q5: How does this compound contribute to the optoelectronic properties of conjugated polymers used in organic solar cells?

A5: In conjugated polymers, incorporating this compound as an end group can influence the polymer's energy levels and absorption characteristics []. Research has shown that by modifying the end group of conjugated side chains, including utilizing this compound, the optical band gap and energy levels of the polymers can be fine-tuned []. This tuning ability is crucial for optimizing the performance of organic solar cells by maximizing light absorption and facilitating efficient charge transfer processes within the device.

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